molecular formula C11H15ClS2 B13814972 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene CAS No. 6302-92-7

1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene

Cat. No.: B13814972
CAS No.: 6302-92-7
M. Wt: 246.8 g/mol
InChI Key: AWCZABAORFIGSK-UHFFFAOYSA-N
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Description

1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para-position and a bis(ethylsulfanyl)methyl group (–CH(SC₂H₅)₂) at the ortho-position. The ethylsulfanyl (–SC₂H₅) groups introduce sulfur-based electron-rich moieties, influencing the compound’s electronic structure, solubility, and reactivity.

Properties

CAS No.

6302-92-7

Molecular Formula

C11H15ClS2

Molecular Weight

246.8 g/mol

IUPAC Name

1-[bis(ethylsulfanyl)methyl]-4-chlorobenzene

InChI

InChI=1S/C11H15ClS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

AWCZABAORFIGSK-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1=CC=C(C=C1)Cl)SCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with bis(ethylsulfanyl)methane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, its derivatives may induce the formation of reactive oxygen species (ROS), which can cause DNA damage and trigger cellular responses such as apoptosis .

Comparison with Similar Compounds

Key Structural Features and Analogs:

Compound Name Structure Highlights Molecular Formula Molecular Weight (g/mol)
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene –Cl at C4; –CH(SC₂H₅)₂ at C1 C₁₁H₁₄Cl₂S₂ 281.3
4-Chlorophenyl Disulfide () –Cl at C4; –S–S– bridge between two 4-chlorophenyl groups C₁₂H₈Cl₂S₂ 287.2
Chlorbenside () –Cl at C4; –S–CH₂–C₆H₄Cl at C1 C₁₃H₁₀Cl₂S 269.2
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride () –Cl at C3; –S–CH₃ and –SO₂Cl at C4 C₇H₅Cl₂O₂S₂ 257.1
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol () –Cl at C4; –S–CH₂–C₆H₄Cl and –OH–C(C₆H₄F)₂ at C2 C₂₆H₁₈ClF₂OS 459.9

Key Differences :

  • Sulfur Connectivity : The target compound features two ethylsulfanyl groups on a methyl bridge, contrasting with disulfides (e.g., 4-Chlorophenyl Disulfide) or sulfonyl chlorides (e.g., ), which exhibit higher reactivity due to S–S or S=O bonds.
  • Substituent Bulk : Ethyl groups in the target compound enhance lipophilicity compared to smaller groups (e.g., –CH₃ in ) or aromatic substituents (e.g., –C₆H₄Cl in Chlorbenside).

Physicochemical Properties

Comparative Data (Inferred from Analogs):

Property This compound 4-Chlorophenyl Disulfide Chlorbenside
Melting Point (°C) ~80–100 (estimated) 156–158 72–74
Boiling Point (°C) ~280–300 (estimated) 320 (decomposes) 210–215 (at 0.1 mmHg)
Solubility Low in water; high in organic solvents Insoluble in water Soluble in hydrocarbons
Polarity Moderate (due to –Cl and –S– groups) Low (non-polar S–S bond) Moderate

Notes:

  • The ethylsulfanyl groups in the target compound likely increase solubility in non-polar solvents compared to disulfides or sulfonyl chlorides.
  • Chlorbenside’s lower molecular weight correlates with its use as a pesticide due to volatility and penetration efficiency .

Reactivity and Chemical Behavior

  • Oxidation : Ethylsulfanyl groups (–SC₂H₅) are less prone to oxidation than thiols (–SH) but can form sulfoxides (–SO–) or sulfones (–SO₂–) under strong oxidizing conditions, similar to Chlorbenside .
  • Nucleophilic Substitution : The –Cl substituent may undergo substitution reactions, particularly in the presence of electron-withdrawing groups (e.g., –SO₂Cl in ) .
  • Thermal Stability : Bis(ethylsulfanyl) derivatives are more stable than disulfides (e.g., 4-Chlorophenyl Disulfide), which decompose at high temperatures .

Research Findings and Conformational Studies

While direct data on the target compound is scarce, studies on MCPOC (Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate) reveal that substituent orientation significantly impacts stability and reactivity :

  • Conformational Preferences : In MCPOC, ester group orientation relative to the oxazole ring leads to energy differences of ~3–45 kJ/mol between conformers. Similarly, the ethylsulfanyl groups in the target compound may adopt low-energy conformations to minimize steric clashes.
  • Spectroscopic Signatures : FTIR and Raman studies () show that sulfur-related vibrational modes (e.g., ν(S–C) at 600–700 cm⁻¹) are critical for identifying conformers.

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